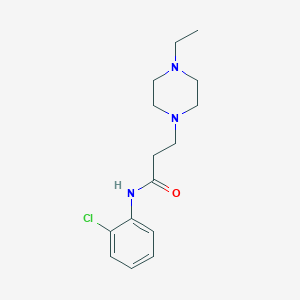

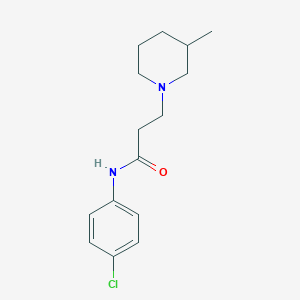

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide, also known as FPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPM is a synthetic compound that belongs to the class of amides and has a molecular formula of C13H17FNO2.

Wirkmechanismus

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Additionally, N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to have some affinity for the cannabinoid CB1 receptor, which may also contribute to its therapeutic effects.

Biochemical and Physiological Effects:

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide leads to increased levels of endocannabinoids, which can result in pain relief, decreased inflammation, and reduced anxiety and depression. N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has also been shown to have some affinity for the CB1 receptor, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide for lab experiments is its selectivity for the FAAH enzyme. This allows researchers to study the effects of FAAH inhibition on endocannabinoid levels and potential therapeutic benefits without the confounding effects of other enzymes or receptors. However, N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has some limitations, including its relatively low potency and selectivity for FAAH compared to other FAAH inhibitors.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide. Additionally, further research is needed to fully understand the therapeutic potential of FAAH inhibition by N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide in various disease states, including pain, anxiety, and depression. Finally, more research is needed to understand the potential side effects and safety profile of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide, particularly with long-term use.

Synthesemethoden

The synthesis of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide involves the reaction of 3-fluorophenyl isocyanate with morpholine in the presence of a catalyst. The resulting intermediate is then reacted with 3-chloropropionyl chloride to obtain the final product, N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide. The synthesis of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide is a multi-step process that requires careful attention to detail and purity of reagents to ensure the production of a high-quality product.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide is its use as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH by N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to increase levels of endocannabinoids, leading to potential therapeutic benefits in pain relief, anxiety, and depression.

Eigenschaften

Produktname |

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide |

|---|---|

Molekularformel |

C13H17FN2O2 |

Molekulargewicht |

252.28 g/mol |

IUPAC-Name |

N-(3-fluorophenyl)-3-morpholin-4-ylpropanamide |

InChI |

InChI=1S/C13H17FN2O2/c14-11-2-1-3-12(10-11)15-13(17)4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) |

InChI-Schlüssel |

CMRWPHPTHPRTJM-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCC(=O)NC2=CC(=CC=C2)F |

Kanonische SMILES |

C1COCCN1CCC(=O)NC2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247957.png)

![3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247958.png)

![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B247960.png)

![3-[benzyl(ethyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247963.png)

![N-(2-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247964.png)

![3-[butyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247966.png)

![Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247972.png)